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Orelabrutinib vs. Other BTK Inhibitors

The table below summarizes key efficacy outcomes from indirect comparisons between orelabrutinib and

zanubrutinib in treating relapsed or refractory (R/R) Mantle Cell Lymphoma (MCL). These analyses aim to

contextualize orelabrutinib's performance relative to another next-generation BTK inhibitor.

. Overall Complete .
. Median PFS 24-Month Source Trial /
BTK Inhibitor Response Response (CR) .
(Months) OS Rate Analysis
Rate (ORR) Rate
Orelabrutinib  22.0 [1] [2] 74.3% [1] 81.1% - 27.4% - 42.9% ICP-CL-00102
[2] 87.9% [3] [2] [3]112] (Phase I/11)
Zanubrutinib  Not Reached [1] 83.7% [1] 83.7% - 77.9% [1] [3] BGB-3111-206
85.5% [1] (Phase II)
Comparison HR: 0.54 (95% HR: 0.68 Odds Ratio: Significantly Matching-
Result Cl: 0.34-0.86); (95% CI: 1.28 (95% CI:  higher for Adjusted
P=0.009, 0.36-1.27); 0.56-2.94); zanubrutinib in Indirect
favoring P=0.223 P=0.556 [1] naive Comparison
zanubrutinib [1] [1] comparison [3] (MAIC)
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¢ Methodology of Indirect Comparison: The listed outcomes for zanubrutinib versus orelabrutinib
are derived from an unanchored Matching-Adjusted Indirect Comparison (MAIC) [1] [3]. This
statistical method uses Individual Patient Data (IPD) from the zanubrutinib trial, which is re-weighted
to match the aggregate baseline characteristics of patients from the orelabrutinib trial. This
balancing accounts for effect modifiers and prognostic variables, allowing for a more reliable cross-

trial comparison in the absence of head-to-head randomized controlled trials [1].

Orelabrutinib in Combination Therapies

Orelabrutinib's efficacy is also being evaluated in combination with other agents for various B-cell

malignancies, showing notable results.

Best Progression- Overall
Condition Regimen Free Survival Survival Source Trial
ORRICRR
(PFS) (0S)
Newly R-MO ORR: 1-year PFS rate: 1-year OS Prospective
Diagnosed (Rituximab, HD- 97.1% [4] 83.6% [4] rate: 89.6% Phase Il Trial
PCNSL [4] Methotrexate, CRR: 94.1% [4]
Orelabrutinib) [4]
R/IR DLBCL Orelabrutinib, ORR: Median PFS: 6 Median OS: Retrospective
[5] Lenalidomide, 58.8% [5] months [5] 1- Not Reached  Study
Sintilimab CRR: 38.2% year PFS rate: [5] 1-year
[5] 41.9% [5] OS rate:
77.8% [5]

e Experimental Protocol for PCNSL Trial: This was a prospective, multi-center Phase Il trial [4].
o Treatment Schedule: Patients received the R-MO regimen in 3-week cycles for up to 6 cycles.

Rituximab (375 mg/m2) was given intravenously on day 1, followed by high-dose methotrexate

(3.5 9/m?) on day 2. Oral orelabrutinib (150 mg once daily) was administered after

methotrexate levels normalized [4].
o Endpoint Assessment: The primary endpoint was the 1-year PFS rate. Tumor response was

assessed by gadolinium-enhanced brain MRI according to the International PCNSL
Collaborative Group Response Criteria [4].
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Preclinical Insights and Mechanism of Action

Orelabrutinib is a novel, highly selective BTK inhibitor designed to minimize off-target effects [6]. A key
differentiator is its lack of inhibition on Interleukin-2-inducible T-cell kinase (ITK) [6]. The following
diagram illustrates how this high selectivity enables more effective combination therapy with anti-CD20

antibodies like rituximab.

(Orelabrutinita

Inhibits BTK Off-target: Inhibits ITK

Preserves NK-cell Rituximalb Compromises NK-cell
ADCC Function ADCC Function

Synergistic Anti-tumor Effect

Click to download full resolution via product page

The preclinical workflow and key findings that support the combination strategy are as follows:

e Experimental Workflow: In vitro studies co-cultured primary Natural Killer (NK) cells from healthy
donors with various malignant B-cell lines. These NK cells were pre-treated with either orelabrutinib
or ibrutinib in the presence of rituximab. Antibody-dependent cellular cytotoxicity (ADCC) was then
measured to evaluate the combined effect [6].

¢ Key Findings: The high selectivity of orelabrutinib allows it to preserve NK-cell function, which is
essential for rituximab's mechanism of action. In contrast, ibrutinib's inhibition of ITK impairs this NK-
cell mediated ADCC. This fundamental difference explains why the combination of orelabrutinib and
rituximab demonstrates synergistic anti-tumor effects in preclinical models, leading to enhanced
apoptosis of tumor cells [6].
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Interpretation Guide for Professionals

When interpreting these findings, consider the following:

¢ Indirect Comparisons: The MAIC analysis [1] provides valuable insights but carries inherent
limitations compared to a head-to-head trial. Differences in trial design, patient populations, and
response assessment methods (e.g., CT-based in orelabrutinib trials vs. PET/CT-based in
zanubrutinib trials) can influence outcomes [1].

e Emerging Combination Data: The highly promising results in PCNSL are attributed to
orelabrutinib's enhanced blood-brain barrier permeability, with CSF concentrations significantly
higher than those of ibrutinib [4]. This highlights how pharmacokinetic properties can dictate efficacy
in specific disease microenvironments.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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